![molecular formula C14H18ClN3 B564474 Didesethyl Chloroquine-d4 CAS No. 1215797-41-3](/img/structure/B564474.png)
Didesethyl Chloroquine-d4
Overview
Description
Didesethyl Chloroquine-d4 is a deuterium-labeled version of Didesethyl Chloroquine . It is a major metabolite of the antimalarial agent Chloroquine . It is also known to be a potent myocardial depressant .
Molecular Structure Analysis
The molecular formula of Didesethyl Chloroquine-d4 is C14H14D4ClN3 . Its molecular weight is 267.79 .Scientific Research Applications
Antimalarial Activity
Didesethyl Chloroquine-d4: is primarily recognized for its role as an antimalarial agent. It’s a metabolite of Chloroquine, which has been a cornerstone in the prophylaxis and treatment of malaria. The deuterated form, Didesethyl Chloroquine-d4, is used in analytical studies to understand the pharmacokinetics and metabolic pathways of Chloroquine .
Anticancer Research
Research has indicated that Chloroquine and its derivatives can inhibit cancer cell growth. Didesethyl Chloroquine-d4 is utilized in cancer research to study its effects on autophagy, a process often hijacked by cancer cells to promote their own survival. By inhibiting autophagy, it may help in the treatment of cancer .
Anti-Inflammatory Properties
Chloroquine derivatives have shown promise as anti-inflammatory agentsDidesethyl Chloroquine-d4 can be used in research to explore its potential in treating inflammatory conditions like rheumatoid arthritis and lupus, due to its ability to modulate the immune response .
Metabolic Disorder Treatments
The parent compound, Chloroquine, has roles in improving metabolic disorders such as hypertension, hyperglycemia, and lipid profile disturbancesDidesethyl Chloroquine-d4 aids in the research of these applications, particularly in understanding the drug’s mechanism of action in metabolic pathways .
Antimicrobial Effects
Chloroquine has demonstrated effectiveness against various microbial infectionsDidesethyl Chloroquine-d4 is valuable in research for its potential use against a range of microbial diseases, including viral, bacterial, and fungal infections, by elucidating the underlying mechanisms .
Dermatological Applications
In dermatology, Chloroquine has been used to treat skin diseasesDidesethyl Chloroquine-d4 serves as a research tool in dermatological studies to investigate its therapeutic effects on skin conditions and its mechanism of action in skin pathology .
Each of these applications involves the use of Didesethyl Chloroquine-d4 as a stable isotope-labelled compound, which allows for precise tracking and measurement in biological systems, providing insights into the pharmacodynamics and pharmacokinetics of Chloroquine-related therapies .
properties
IUPAC Name |
4-N-(7-chloroquinolin-4-yl)-1,1,2,2-tetradeuteriopentane-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/i2D2,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEDIFVVTRKXHP-BRVWLQDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675835 | |
Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didesethyl Chloroquine-d4 | |
CAS RN |
1215797-41-3 | |
Record name | N~4~-(7-Chloroquinolin-4-yl)(1,1,2,2-~2~H_4_)pentane-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20675835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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